

2-Hydroxyethyl Nonanoate: Comprehensive Chemical Profiling, Synthesis, and Applications in Advanced Formulation

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Compound of Interest

Compound Name: 2-Hydroxyethyl nonanoate

CAS No.: 31621-91-7

Cat. No.: B8775140

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Introduction

2-Hydroxyethyl nonanoate (CAS: 16179-40-1) is a highly specialized amphiphilic ester utilized across pharmaceutical and cosmetic formulations[1]. Composed of a lipophilic nine-carbon aliphatic chain (derived from nonanoic/pelargonic acid) and a hydrophilic 2-hydroxyethyl head group, this molecule functions as a potent non-ionic surfactant, lipidic excipient, and structural intermediate[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous technical analysis of its chemical identifiers, synthesis methodologies, and mechanistic applications in drug delivery systems.

Core Chemical Identifiers & Physicochemical Properties

The structural duality of **2-hydroxyethyl nonanoate** dictates its behavior in solvent systems and lipid bilayers. Below is a consolidated profile of its computed and experimental properties sourced from PubChem[2] and ChemicalBook[4].

Property	Value / Identifier
IUPAC Name	2-hydroxyethyl nonanoate
CAS Registry Number	16179-40-1
Synonyms	Ethylene glycol monopelargonate, (2-hydroxyethyl)nonanoate
Molecular Formula	C ₁₁ H ₂₂ O ₃
Molecular Weight	202.29 g/mol
SMILES	<chem>CCCCCCCCC(=O)OCCO</chem>
InChIKey	FYEXIVKYDZIIYEG-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)	46.5 Å ²
Hydrogen Bond Donors / Acceptors	1 / 3
Rotatable Bonds	10

Mechanistic Insights: Synthesis & Reactivity

Synthesis via Direct Esterification

The most scalable approach to synthesizing **2-hydroxyethyl nonanoate** is the acid-catalyzed Fischer esterification of nonanoic acid with ethylene glycol.

Causality in Experimental Design:

- **Reagent Ratio:** A 1:5 molar ratio of nonanoic acid to ethylene glycol kinetically favors mono-esterification, preventing the formation of the unwanted di-ester (ethylene glycol dinonanoate).
- **Catalyst Selection:** p-Toluenesulfonic acid (pTSA) is utilized because it is a strong, highly soluble organic acid that can be easily neutralized and washed out during the aqueous workup.
- **Thermodynamic Driving Force:** Toluene is employed as an azeotropic solvent. As water is generated, it forms a minimum-boiling azeotrope with toluene, allowing for continuous

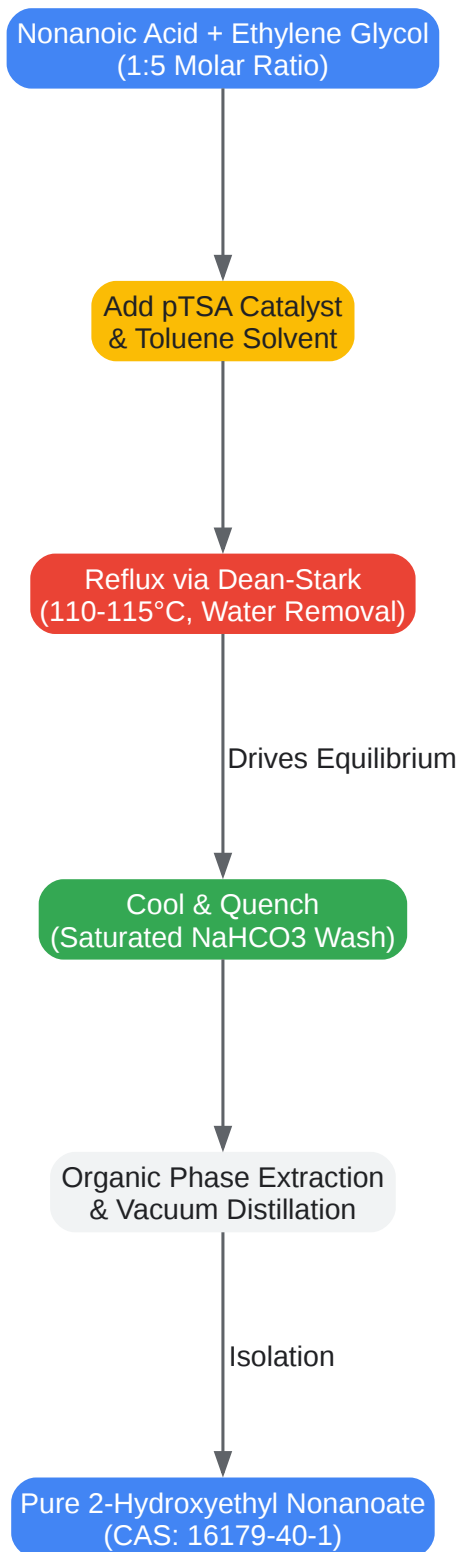
removal via a Dean-Stark trap. This shifts the equilibrium strictly toward the ester product according to Le Chatelier's principle.

Step-by-Step Protocol:

- **Reaction Setup:** In a flame-dried round-bottom flask, combine 1.0 eq of nonanoic acid, 5.0 eq of anhydrous ethylene glycol, and 0.05 eq of pTSA.
- **Azeotropic Distillation:** Add toluene (approx. 3 volumes relative to reactants). Attach a Dean-Stark trap and a reflux condenser.
- **Reflux:** Heat the mixture to 110–115°C under continuous magnetic stirring. Monitor the accumulation of water in the Dean-Stark trap.
- **Quenching & Validation:** Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃. **Self-Validating Step:** The cessation of CO₂ effervescence (bubbling) during this wash serves as a visual indicator that the pTSA catalyst and unreacted nonanoic acid have been successfully neutralized and partitioned into the aqueous phase.
- **Purification:** Wash the organic layer with brine to remove residual moisture, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure **2-hydroxyethyl nonanoate**.

Alternative Pathway: Hypochlorite-Mediated Dehydration

Advanced methodologies also report the synthesis of **2-hydroxyethyl nonanoate** via the hypochlorite-mediated dehydration of hydroperoxyacetals. In this reaction, hypochlorites efficiently dehydrate secondary hydroperoxyacetals to furnish the corresponding esters through the heterolytic fragmentation of secondary chloroperoxides, as detailed in research from UNL Digital Commons[5].



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Figure 1: Step-by-step synthesis workflow for **2-hydroxyethyl nonanoate**.

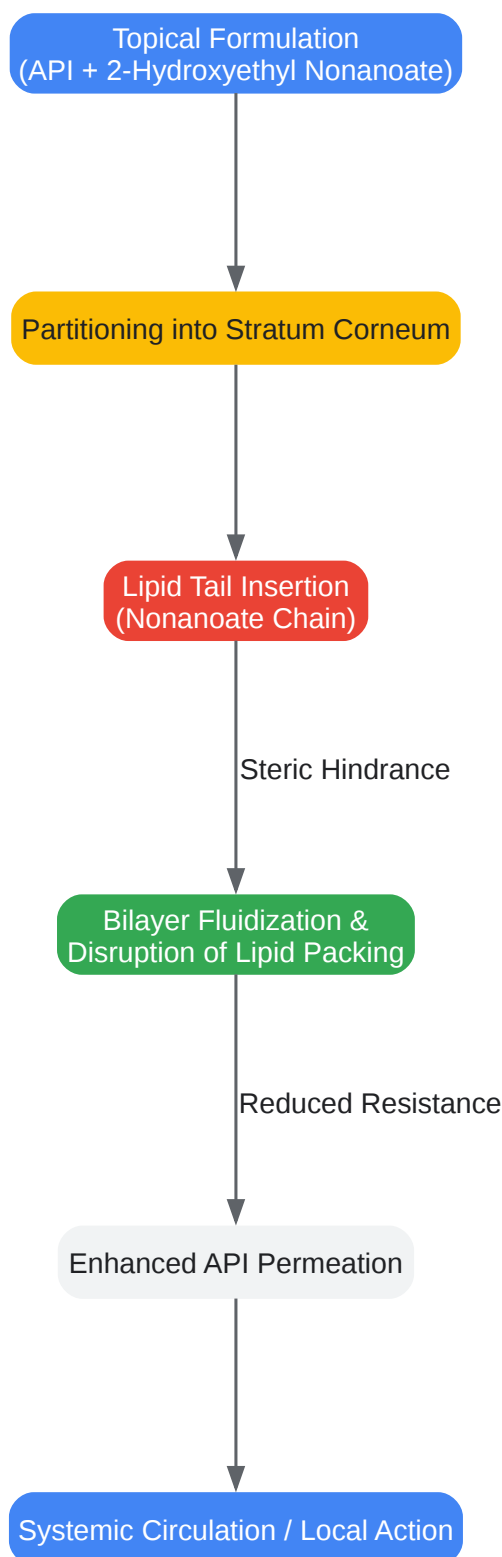
Applications in Drug Development & Formulations

Transdermal Penetration Enhancer

In dermatological preparations, **2-hydroxyethyl nonanoate** acts as a highly efficient penetration enhancer[1]. The ten-atom aliphatic tail (including the carbonyl carbon) is structurally analogous to endogenous epidermal lipids. When applied topically, the nonanoate chain inserts into the highly ordered lipid bilayers of the stratum corneum. This insertion creates steric hindrance, fluidizing the bilayer and reducing the diffusional resistance for co-administered Active Pharmaceutical Ingredients (APIs).

Precursor for Lipid Nanoparticles (LNPs)

The molecule is also utilized as a structural fragment in the synthesis of modified fatty acid esters[3]. In the development of LNPs for mRNA delivery, the balance between the hydrophobic tail and the polar head group is critical for micellar stability and endosomal escape. The medium-chain (C9) architecture of **2-hydroxyethyl nonanoate** provides an optimal hydrophobic-lipophilic balance (HLB), preventing premature payload leakage while ensuring rapid disassembly within the acidic environment of the endosome.



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Figure 2: Mechanism of **2-hydroxyethyl nonanoate** as a penetration enhancer.

Analytical Characterization

To validate the structural integrity of the synthesized **2-hydroxyethyl nonanoate**, specific analytical benchmarks must be met^[5]:

- **¹H NMR Spectroscopy (CDCl₃):** The spectrum is characterized by a distinct triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH₃). The aliphatic methylene protons of the nonanoate chain appear as a broad multiplet between 1.2 and 1.6 ppm. Crucially, the ethylene glycol moiety presents two distinct signals: a multiplet around 3.8 ppm (-CH₂-OH) and a downfield shifted multiplet near 4.2 ppm (-CH₂-O-C(=O)-), confirming the mono-esterification.
- **Mass Spectrometry (ESI-MS):** High-resolution mass spectrometry should yield a primary [M+H]⁺ adduct at m/z 203.16, confirming the molecular weight of 202.29 g/mol .

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 169334, **2-Hydroxyethyl nonanoate**." PubChem. URL: [\[Link\]](#)
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Sources

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- [3. WO2011034569A1 - Novel modified fatty acid esters and method of preparation thereof - Google Patents \[patents.google.com\]](#)
- [4. 16179-40-1 CAS Manufactory \[m.chemicalbook.com\]](#)
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